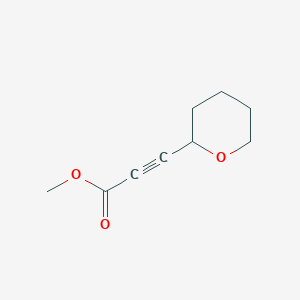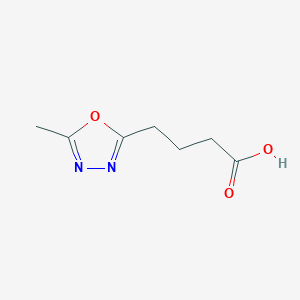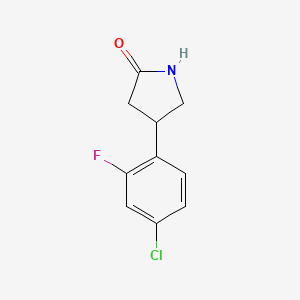
1-(1-Aminocyclopropyl)-2-methylbutan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, which imparts significant strain and reactivity to the molecule, making it a valuable subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclopropyl)-2-methylbutan-1-one typically involves the cyclopropanation of suitable precursors. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization to form the cyclopropane ring . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-(1-Aminocyclopropyl)-2-methylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-(1-Aminocyclopropyl)-2-methylbutan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and as a model compound for studying cyclopropane chemistry.
Biology: The compound’s reactivity makes it useful for probing biological pathways and enzyme mechanisms.
Industry: It can be used in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism by which 1-(1-Aminocyclopropyl)-2-methylbutan-1-one exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can participate in ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor to the plant hormone ethylene, involved in various plant growth and development processes.
1-Aminocyclopropylphosphonate: Used in medicinal chemistry and as a research tool for studying enzyme mechanisms.
Uniqueness
1-(1-Aminocyclopropyl)-2-methylbutan-1-one is unique due to its specific structural features, including the cyclopropyl group and the methylbutanone moiety
属性
分子式 |
C8H15NO |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
1-(1-aminocyclopropyl)-2-methylbutan-1-one |
InChI |
InChI=1S/C8H15NO/c1-3-6(2)7(10)8(9)4-5-8/h6H,3-5,9H2,1-2H3 |
InChI 键 |
YCQAUHSBASHELB-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)C(=O)C1(CC1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Pyridin-4-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B13160288.png)

![2-[(4-Methoxy-2,5-dimethylphenyl)methyl]oxirane](/img/structure/B13160298.png)




![2-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}ethan-1-one](/img/structure/B13160335.png)
![Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13160345.png)

![Methyl 2-chloro-1-oxa-6-thiaspiro[2.5]octane-2-carboxylate](/img/structure/B13160365.png)


